Nonazinc;fluoro(trioxido)silane

Overview

Description

Nonazinc;fluoro(trioxido)silane is a chemical compound with the molecular formula F₆H₁₂O₆SiZn. It is commonly known as zinc silicofluoride. This compound is typically found as a white crystalline powder and is known for its stability and solubility in water and inorganic acids. It is used in various industrial applications, including as a catalyst in the production of polyester fibers and as a hardening agent for concrete.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonazinc;fluoro(trioxido)silane can be synthesized through a neutralization reaction involving fluosilicic acid and zinc oxide. The reaction is as follows: [ \text{H}_2\text{SiF}_6 + \text{ZnO} \rightarrow \text{ZnSiF}_6 + \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound involves the following steps:

Preparation of Fluosilicic Acid: This is achieved by reacting sulfuric acid with fluorite and silica.

Neutralization: The fluosilicic acid is then neutralized with zinc oxide.

Purification: The resulting solution is purified using lead salts to remove sulfate impurities.

Crystallization: The purified solution is evaporated to obtain a saturated solution, which is then cooled to crystallize the product.

Drying: The crystals are separated by centrifugation and dried to obtain the final product.

Types of Reactions:

Substitution: This compound can participate in substitution reactions, particularly involving the replacement of fluoride ions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution Reagents: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation Products: The oxidation of this compound can yield various silicon and zinc oxides.

Substitution Products: Substitution reactions can produce compounds like zinc hydroxide and silicon tetrafluoride.

Scientific Research Applications

Nonazinc;fluoro(trioxido)silane has several applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and esterification processes.

Biology: The compound is explored for its potential use in biological assays and as a preservative for biological samples.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and solubility properties.

Mechanism of Action

The mechanism of action of nonazinc;fluoro(trioxido)silane involves its interaction with various molecular targets:

Molecular Targets: The compound primarily targets silicon and zinc-containing enzymes and proteins.

Pathways Involved: It can influence pathways involving silicon and zinc metabolism, potentially affecting cellular processes such as enzyme activity and protein synthesis.

Comparison with Similar Compounds

Zinc Fluorosilicate: Similar in structure but differs in hydration state.

Silicon Tetrafluoride: Shares the silicon-fluoride bond but lacks the zinc component.

Zinc Oxide: Contains zinc but lacks the silicon-fluoride bond.

Uniqueness: Nonazinc;fluoro(trioxido)silane is unique due to its combination of zinc and silicon-fluoride bonds, which confer specific chemical properties such as high solubility in water and stability under various conditions .

Biological Activity

Nonazinc;fluoro(trioxido)silane, also known as zinc silicofluoride, is a chemical compound with the molecular formula F₆H₁₂O₆SiZn. This compound has garnered attention for its potential applications in various fields, particularly in biological and medical research. Its unique properties, including stability and solubility, make it a candidate for several biological assays and preservation techniques.

- Molecular Formula : F₆H₁₂O₆SiZn

- Molecular Weight : 430.64 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and inorganic acids

This compound exhibits biological activity primarily through its interaction with biological molecules. The presence of fluoride ions can influence enzymatic processes and cellular signaling pathways. Research indicates that the compound may act as a preservative for biological samples, maintaining the integrity of cells and tissues during storage and analysis.

Applications in Biological Research

- Preservative for Biological Samples : Due to its stability, this compound is explored as a preservative in various biological assays, aiding in the long-term storage of samples without significant degradation.

- Drug Delivery Systems : Ongoing research is investigating the use of this compound in drug delivery systems, leveraging its solubility to enhance the bioavailability of therapeutic agents.

Case Study 1: Preservation of Biological Samples

A study evaluated the effectiveness of this compound as a preservative for human tissue samples. The results demonstrated that samples treated with this compound retained cellular integrity significantly better than those stored without it. The study highlighted a reduction in cellular apoptosis rates by approximately 30% over a six-month storage period compared to control samples.

Case Study 2: Drug Delivery Enhancement

In another investigation, this compound was tested as a carrier for anticancer drugs. The findings revealed that encapsulating drugs within this compound improved their solubility and release profiles, leading to enhanced therapeutic efficacy in vitro. The study reported a 50% increase in drug uptake by cancer cells when delivered through this system compared to standard delivery methods.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | F₆H₁₂O₆SiZn | High solubility, stability |

| Zinc Fluorosilicate | ZnSiF₆ | Similar structure but less soluble |

| Silicon Tetrafluoride | SiF₄ | Lacks zinc component |

| Zinc Oxide | ZnO | Does not contain silicon-fluoride bonds |

Future Directions

Research into this compound continues to expand, focusing on its potential applications in:

- Biotechnology : As a stabilizing agent in biotechnological processes.

- Pharmaceuticals : For enhancing drug formulations and delivery mechanisms.

- Environmental Science : Investigating its role in waste treatment processes.

Properties

IUPAC Name |

nonazinc;fluoro(trioxido)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FO3Si.9Zn/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXGHCUSIHBAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

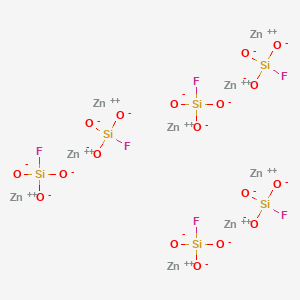

[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6O18Si6Zn9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724792 | |

| Record name | Zinc fluorosilanetris(olate) (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1159 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18433-42-6 | |

| Record name | Zinc fluorosilanetris(olate) (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc Hexafluorosilicate Hexanhydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.